

Comparative Guide: M40 vs. Galantide (M15) Receptor Selectivity Profile

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Compound of Interest

Compound Name: M40 acetate(143896-17-7 free base)

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Part 1: Executive Summary & Strategic Verdict

In the investigation of the galaninergic system, the choice between M40 and Galantide (M15) is not merely a matter of affinity, but of pharmacological cleanliness.

While both peptides are high-affinity, chimeric ligands that function as antagonists at Galanin Receptors (GALR) 1 and 2, M40 is the superior pharmacological tool for most applications. This is due to a critical design flaw in M15: its C-terminal sequence acts as an agonist at Neurokinin-1 (NK1) receptors.

- Select M40 if: You require a GALR antagonist with minimized off-target effects, particularly for CNS behavioral studies (feeding, memory, pain) where Substance P/NK1 signaling is a confounding variable.
- Select M15 if: You are replicating historical data (pre-1993) or specifically studying the interaction between galanin and substance P pathways (though this is rarely recommended due to interpretation ambiguity).

Part 2: Molecular Architecture & Design Logic

To understand the selectivity profile, one must first analyze the sequence engineering. Both peptides utilize the N-terminal fragment of galanin (1-13) for GALR recognition, but their C-terminal "tails" dictate their off-target profiles.

Feature	Galantide (M15)	M40
N-Terminus (Binding)	Galanin(1-13)	Galanin(1-13)
Linker	None (Direct fusion)	Pro-Pro-Pro (P3 linker)
C-Terminus (Stability)	Substance P (5-11)	(Ala-Leu) ₂ -Ala-amide
Full Sequence	GWTLNSAGYLLGPQQFFGL M-NH ₂	GWTLNSAGYLLGPPPALALA- NH ₂
Design Intent	First-generation chimera. Used Substance P fragment to stabilize the helix.	Second-generation. Replaced bioactive SP fragment with inert hydrophobic residues to remove NK1 activity.

Scientist's Note: The inclusion of Substance P(5-11) in M15 was a double-edged sword. While it stabilized the peptide, it inadvertently retained affinity for the Substance P receptor (NK1), turning M15 into a "dirty" drug (GALR antagonist + NK1 agonist). M40 corrects this by using an inert aliphatic tail.

Part 3: Receptor Selectivity Profile

The following data synthesizes binding affinity () and functional activity across relevant receptor subtypes.

Table 1: Binding Affinity & Functional Mode

Receptor Target	M40 Affinity ()	M40 Function	M15 Affinity ()	M15 Function
GALR1	1.82 nM	Antagonist	~1.0 nM	Antagonist
GALR2	5.1 nM	Antagonist*	~1.0 nM	Antagonist
GALR3	Low (>100 nM)	Weak/Inactive	Low	Weak/Inactive
NK1 (Substance P)	No Binding	Inert	High	Agonist

*Note: M40 acts as a pure antagonist in the CNS (hippocampus/hypothalamus) but can exhibit weak partial agonist activity in peripheral tissues (e.g., pancreatic islets) at high concentrations (>100 nM).

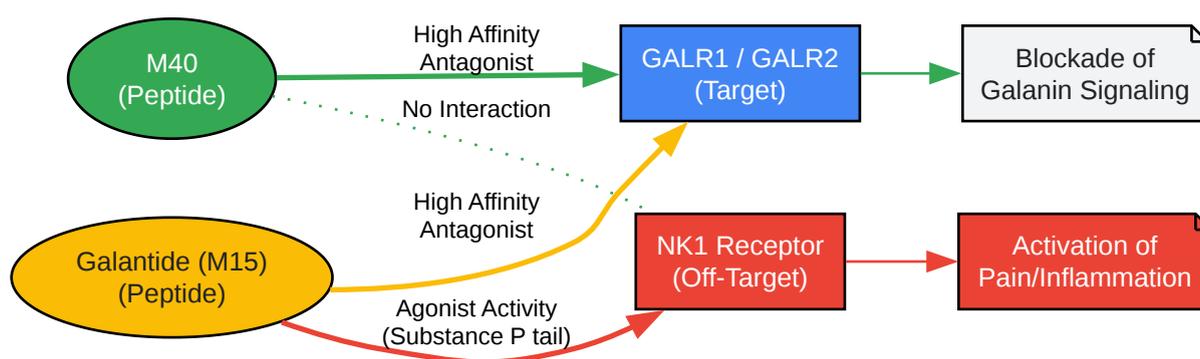
The "Selectivity Gap"

The term "non-selective" is often applied to both peptides because they do not distinguish well between GALR1 and GALR2. However, M40 is highly selective for the Galanin family over the Tachykinin (NK1) family, whereas M15 is not.

- Intra-family Selectivity: Both M40 and M15 are GALR1/GALR2 preferring. They show 10-80 fold lower affinity for GALR3.
- Inter-family Selectivity: M15 activates NK1 receptors, which can induce vasodilation and nociception—effects that directly oppose or confound the study of galanin's antinociceptive actions.

Part 4: Visualizing the Signaling Conflict

The diagram below illustrates why M15 introduces experimental noise compared to the cleaner mechanism of M40.



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Figure 1: Pharmacological interaction map. Green path indicates the specific action of M40. Orange/Red paths indicate the "dirty" dual-action of M15, where NK1 activation confounds the results.

Part 5: Experimental Protocols & Application

Protocol: Validating Antagonism (In Vivo Feeding Model)

Context: Galanin (i.c.v.) induces feeding in satiated rats. This protocol tests if M40 blocks this effect.

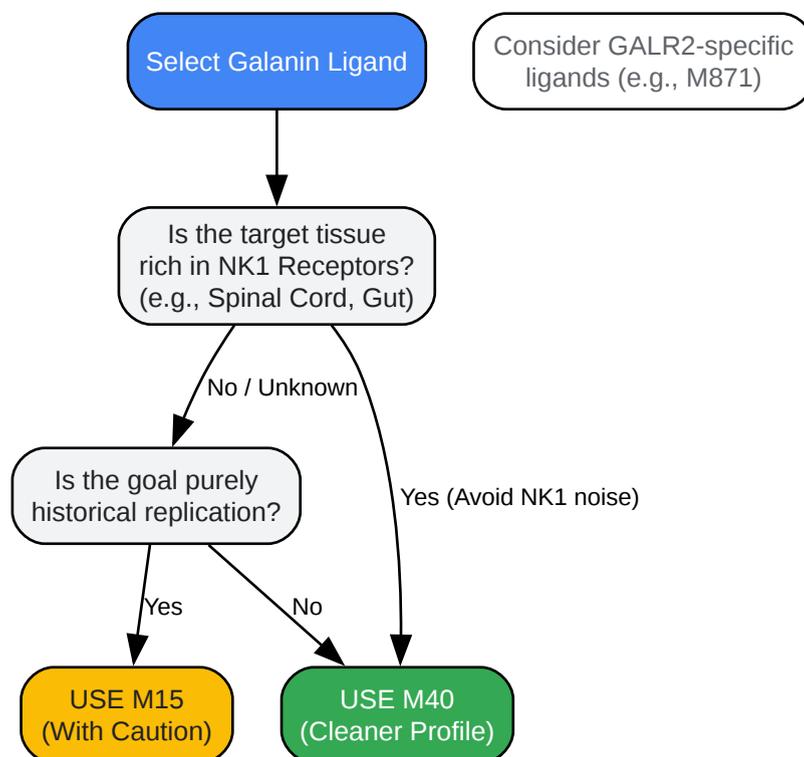
Reagents:

- Rat Galanin (1-29)
- M40 Peptide (Solubilized in 0.9% Saline)
- Subjects: Sprague-Dawley rats (satiated)

Workflow:

- Cannulation: Implant stereotaxic guide cannula into the lateral ventricle (LV) or paraventricular nucleus (PVN). Allow 5-7 days recovery.
- Pre-treatment: Administer M40 (2-8 nmol) or Vehicle (Saline) via i.c.v. injection (Volume: 5 μ L).
 - Critical Step: Wait 15-20 minutes. This allows M40 to occupy the receptors before the agonist arrives.
- Agonist Challenge: Administer Galanin (1-3 nmol) i.c.v.
- Measurement: Place rat in cage with pre-weighed palatable food (e.g., cookie mash). Measure consumption at 30, 60, and 120 minutes.
- Validation:
 - Vehicle + Galanin: High food intake (Positive Control).
 - M40 + Galanin: Significantly reduced food intake (Antagonism).
 - M40 + Vehicle: No change in intake (verifies M40 is not an agonist in this CNS pathway).

Decision Matrix: Choosing Your Ligand



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Figure 2: Selection logic for experimental design. M40 is the default recommendation for modern pharmacological studies.

Part 6: References

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